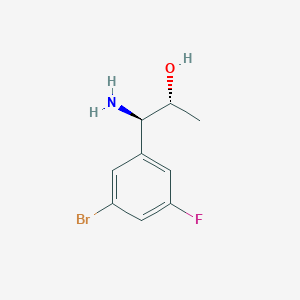![molecular formula C12H9ClN2O2S B13052362 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is a complex organic compound that features a thiazole ring and a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzoates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.
4-Chlorobenzoate derivatives: These compounds have the chlorobenzoate moiety and can undergo similar substitution reactions.
Uniqueness
What sets [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate apart is its combination of the thiazole ring and chlorobenzoate moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H9ClN2O2S |
|---|---|
Poids moléculaire |
280.73 g/mol |
Nom IUPAC |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-3-1-8(2-4-9)12(16)17-7-10(14)11-15-5-6-18-11/h1-6,14H,7H2 |
Clé InChI |
XVIYGCRGSJAXBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC(=N)C2=NC=CS2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
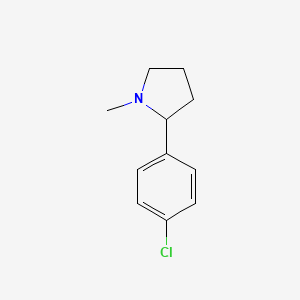
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
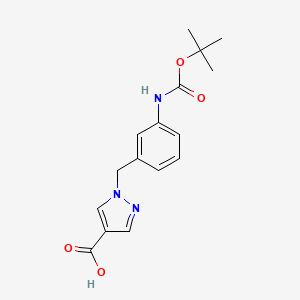
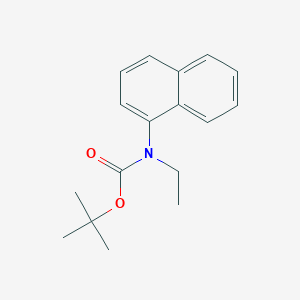
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
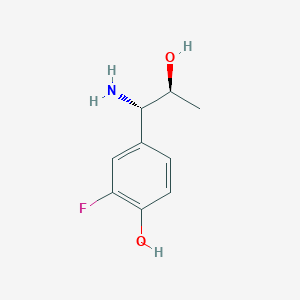
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
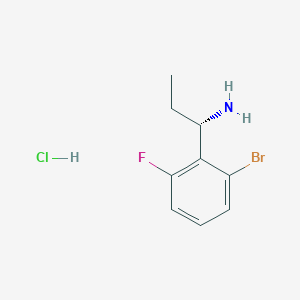
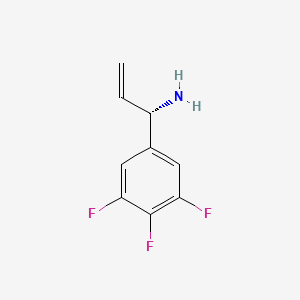
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)

